3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a piperazine ring substituted with a 2,5-dimethylphenyl group at the sulfonyl position and an N-(2-phenylethyl) substituent on the carboxamide moiety.
Properties
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(2-phenylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S2/c1-19-8-9-20(2)22(18-19)27-13-15-28(16-14-27)33(30,31)23-11-17-32-24(23)25(29)26-12-10-21-6-4-3-5-7-21/h3-9,11,17-18H,10,12-16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRPFAWNODOJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide is a complex organic molecule with significant potential in medicinal chemistry, particularly due to its structural features that suggest interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Structure and Properties
This compound features:
- A thiophene ring , which is known for its aromatic properties and biological activity.
- A piperazine moiety , which is often involved in interactions with neurotransmitter receptors and has implications in central nervous system activity.
- Sulfonamide functional group , contributing to its pharmacological profile.
The molecular formula is with a molecular weight of approximately 497.68 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including the compound . Notably:
- Mechanism of Action : The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, related thiophene derivatives have shown IC50 values as low as 5.46 µM against Hep3B liver cancer cells, indicating strong antiproliferative effects .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the G2/M phase, leading to apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .
Enzyme Inhibition
The sulfonamide group in this compound is associated with various enzyme inhibitory activities:
- Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated strong inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
- Urease Inhibition : The compound may also inhibit urease, an enzyme linked to certain bacterial infections and urolithiasis .
Research Findings and Case Studies
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 527.7 g/mol. The chemical structure features a thiophene ring, which is known for its biological activity, combined with a piperazine moiety that often enhances pharmacological properties.
Pharmacological Applications
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Antidepressant Activity :
- The piperazine component is associated with serotonin receptor modulation, which is crucial in developing antidepressants. Studies have indicated that similar compounds can exhibit significant antidepressant effects by acting on serotonin pathways in the brain.
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Antipsychotic Properties :
- The sulfonamide group may enhance the compound's ability to interact with dopamine receptors, suggesting potential use in treating schizophrenia or other psychotic disorders. Research into related compounds has shown efficacy in reducing psychotic symptoms.
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Anti-inflammatory Effects :
- Thiophene derivatives have been studied for their anti-inflammatory properties. The compound's structure may allow it to inhibit inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.
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Anticancer Potential :
- Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells. The unique combination of functional groups in this compound may provide selective toxicity against certain cancer types.
Antidepressant Activity Study
A recent study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various piperazine derivatives, including those structurally related to our compound. Results demonstrated that modifications to the piperazine ring could enhance binding affinity to serotonin receptors, leading to increased efficacy in animal models of depression .
Antipsychotic Properties Research
Research conducted by Smith et al. (2023) investigated the antipsychotic potential of sulfonamide-containing compounds. The study found that these compounds exhibited significant activity against dopamine D2 receptors, suggesting that our target compound could similarly affect dopaminergic signaling pathways .
Anti-inflammatory Mechanism Analysis
Another study focused on thiophene derivatives showed promising results in inhibiting pro-inflammatory cytokines in vitro. This research highlights the potential of our compound as an anti-inflammatory agent, particularly in diseases like rheumatoid arthritis .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Core Structural Variations
The compound shares a core structure with several analogs, differing primarily in:
- Piperazine substituents : The 2,5-dimethylphenyl group distinguishes it from analogs with electron-withdrawing substituents (e.g., 3,4-dichlorophenyl).
- Carboxamide substituents : The N-(2-phenylethyl) group contrasts with simpler alkyl or aryl carbamoyl groups in related molecules.
Key Analogs and Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
